5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of an appropriate amine with a diketone under acidic conditions.
Introduction of Fluorine and Methoxy Groups: The fluorine atom is introduced via electrophilic fluorination, while the methoxy group is typically introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the fused pyridine-pyrrole structure.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Methanol, suitable leaving groups.
Major Products:
Oxidation: Oxidized derivatives of the pyrrole and pyridine rings.
Reduction: Reduced derivatives with hydrogen replacing the fluorine or methoxy groups.
Substitution: Substituted derivatives with various nucleophiles replacing the fluorine or methoxy groups.
Scientific Research Applications
5-Fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of FGFRs, which are involved in cell growth and differentiation.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit FGFRs.
Mechanism of Action
The mechanism of action of 5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine involves the inhibition of FGFRs. FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell growth, differentiation, and angiogenesis. By inhibiting these receptors, the compound can interfere with the signaling pathways that promote tumor growth and survival .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: The parent compound without the fluorine and methoxy substitutions.
5-Fluoro-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the methoxy group.
6-Methoxy-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the fluorine atom.
Uniqueness: 5-Fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its biological activity and chemical reactivity. These substitutions can enhance its ability to inhibit FGFRs and improve its pharmacokinetic properties .
Properties
IUPAC Name |
5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c1-12-8-6(9)4-5-2-3-10-7(5)11-8/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQHEBFJXCNXGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CNC2=N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.